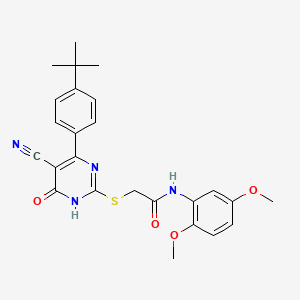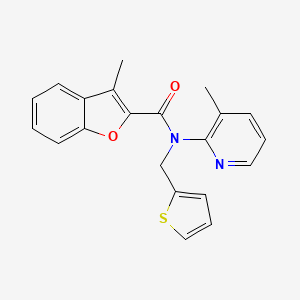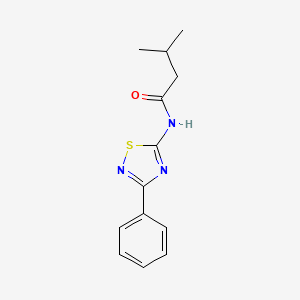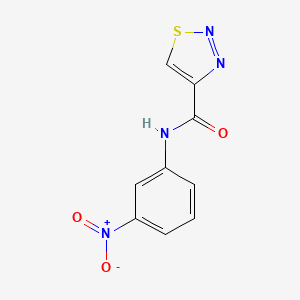![molecular formula C27H24N2O5S B11363751 N-(4-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11363751.png)
N-(4-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-etoxi-fenil)-4,6-dimetil-2-{[2-oxo-2-(2-oxo-2H-croman-3-il)etil]sulfánil}piridina-3-carboxamida es un complejo compuesto orgánico que pertenece a la clase de las carboxamidas de piridina. Este compuesto se caracteriza por su estructura única, que incluye un grupo etoxi-fenil, un anillo de dimetilpiridina y una porción de cromano. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas específicas al compuesto, haciéndolo de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-etoxi-fenil)-4,6-dimetil-2-{[2-oxo-2-(2-oxo-2H-croman-3-il)etil]sulfánil}piridina-3-carboxamida típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación de la porción de cromano: Esto se puede lograr mediante la condensación de Knoevenagel de salicilaldehído con acetoacetato de etilo, seguido de ciclación.
Síntesis del anillo de piridina: El anillo de dimetilpiridina se puede sintetizar a través de una serie de reacciones que comienzan con 2,6-dimetilpiridina.
Reacciones de acoplamiento: Las porciones de cromano y piridina se acoplan luego utilizando reactivos y condiciones apropiadas para formar el compuesto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-etoxi-fenil)-4,6-dimetil-2-{[2-oxo-2-(2-oxo-2H-croman-3-il)etil]sulfánil}piridina-3-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales involucrados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.
Sustitución: Agentes halogenantes, nucleófilos y electrófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-(4-etoxi-fenil)-4,6-dimetil-2-{[2-oxo-2-(2-oxo-2H-croman-3-il)etil]sulfánil}piridina-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-etoxi-fenil)-4,6-dimetil-2-{[2-oxo-2-(2-oxo-2H-croman-3-il)etil]sulfánil}piridina-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-etoxi-fenil)-2-oxo-2H-croman-3-carboxamida
- N-(4-metoxi-fenil)-2-oxo-2H-croman-3-carboxamida
- N-(4-cloro-fenil)-2-oxo-2H-croman-3-carboxamida
Unicidad
N-(4-etoxi-fenil)-4,6-dimetil-2-{[2-oxo-2-(2-oxo-2H-croman-3-il)etil]sulfánil}piridina-3-carboxamida es único debido a su combinación específica de grupos funcionales, que confiere propiedades químicas y biológicas distintas. Esta unicidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C27H24N2O5S |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-4,6-dimethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C27H24N2O5S/c1-4-33-20-11-9-19(10-12-20)29-25(31)24-16(2)13-17(3)28-26(24)35-15-22(30)21-14-18-7-5-6-8-23(18)34-27(21)32/h5-14H,4,15H2,1-3H3,(H,29,31) |
Clave InChI |
NYSZCFPZVNCUEO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11363675.png)
![2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide](/img/structure/B11363676.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11363685.png)

![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide](/img/structure/B11363703.png)
![N-[2-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11363716.png)
![N-[4-[(Diethylamino)sulfonyl]phenyl]-2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B11363717.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11363721.png)

![N-(2-ethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11363727.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11363730.png)
![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11363737.png)

